3-Chloroindolizine
Overview
Description
3-Chloroindolizine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom at the third position of the indolizine ring system. Indolizines are nitrogen-containing heterocycles that are structurally related to indoles and have garnered significant interest due to their biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Methodologies: The synthesis of indolizines, including this compound, often involves classical reactions such as the Tschitschibabin reaction, which involves the cyclization of α-aminoketones with chloroform.
Transition-Metal-Catalyzed Reactions: Modern synthetic approaches include transition-metal-catalyzed cycloisomerization and cross-coupling reactions. These methods offer greater control over the substitution patterns on the indolizine ring.
Radical Cyclization: Radical cyclization methods have also been developed, providing efficient routes to synthesize indolizine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthetic routes that prioritize yield, purity, and cost-effectiveness. These methods are optimized to meet the demands of pharmaceutical and chemical industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions at the chlorine position are common, leading to the formation of different substituted indolizines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including indolizine-3-oxide.
Reduction Products: Reduced forms such as indolizine-3-ol.
Substitution Products: Substituted indolizines with different functional groups at the chlorine position.
Scientific Research Applications
3-Chloroindolizine and its derivatives have found applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for their therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloroindolizine exerts its effects depends on its specific application. For example, in anticancer research, it may interact with molecular targets such as DNA or proteins involved in cell proliferation. The exact pathways and molecular targets can vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
3-Bromoindolizine
3-Iodoindolizine
3-Fluoroindolizine
3-Methylindolizine
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Properties
IUPAC Name |
3-chloroindolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDFQVVAWDBBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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